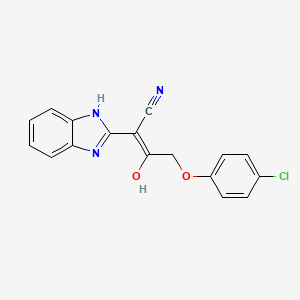![molecular formula C17H12N2O4S2 B11674334 (5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674334.png)
(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a nitrobenzyl group and a thioxo-thiazolidinone core, which contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-nitrobenzyl bromide with 3-hydroxybenzaldehyde to form the intermediate 3-[(4-nitrobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 2-thioxo-1,3-thiazolidin-4-one under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted thiazolidinones
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Shows potential anticancer properties by inhibiting the growth of cancer cells.
Industry: Can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death. The thioxo-thiazolidinone core can inhibit enzymes involved in cell proliferation, thereby exerting its anticancer effects. The compound may also disrupt microbial cell membranes, contributing to its antimicrobial activity.
相似化合物的比较
Similar Compounds
- **(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane
- Benzothiazole derivatives
Uniqueness
(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both a nitrobenzyl group and a thioxo-thiazolidinone core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C17H12N2O4S2 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
(5E)-5-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12N2O4S2/c20-16-15(25-17(24)18-16)9-12-2-1-3-14(8-12)23-10-11-4-6-13(7-5-11)19(21)22/h1-9H,10H2,(H,18,20,24)/b15-9+ |
InChI 键 |
ZUWLHIQRPDLWRV-OQLLNIDSSA-N |
手性 SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3 |
规范 SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674257.png)

![2-{[(4-nitrophenyl)carbonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B11674261.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B11674271.png)
![N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11674279.png)


![2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B11674311.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11674318.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11674322.png)
![2-ethoxy-4-{(E)-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B11674326.png)
![Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate](/img/structure/B11674338.png)
![N'-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11674345.png)

